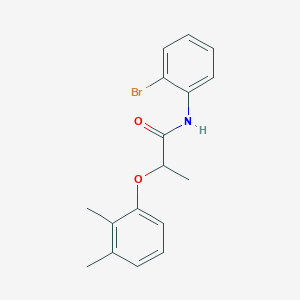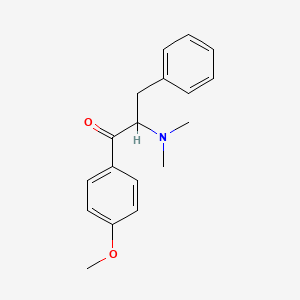
3-(4-morpholinyl)-1-phenyl-1-propanol
説明
3-(4-morpholinyl)-1-phenyl-1-propanol, also known as MPHP, is a synthetic compound that has been widely used in scientific research. It is a chiral compound that exists in two enantiomeric forms, R and S. MPHP is a potent inhibitor of the enzyme sphingosine kinase 1 (SK1), which plays a crucial role in the regulation of cell growth, survival, and differentiation.
作用機序
The mechanism of action of 3-(4-morpholinyl)-1-phenyl-1-propanol involves the inhibition of SK1, which catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid mediator that regulates various cellular processes, including cell survival, proliferation, and migration. By inhibiting SK1, 3-(4-morpholinyl)-1-phenyl-1-propanol reduces the levels of S1P, leading to the suppression of cell growth and survival.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-1-phenyl-1-propanol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, angiogenesis, and inflammation. 3-(4-morpholinyl)-1-phenyl-1-propanol has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 3-(4-morpholinyl)-1-phenyl-1-propanol has also been shown to inhibit angiogenesis by reducing the levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). 3-(4-morpholinyl)-1-phenyl-1-propanol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
3-(4-morpholinyl)-1-phenyl-1-propanol has several advantages for lab experiments, including its potent inhibitory activity against SK1, its ability to selectively target SK1 without affecting other enzymes, and its ability to suppress cancer cell growth and angiogenesis. However, 3-(4-morpholinyl)-1-phenyl-1-propanol also has some limitations, including its potential toxicity and the need for further investigation of its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research of 3-(4-morpholinyl)-1-phenyl-1-propanol. One direction is to investigate the potential therapeutic applications of 3-(4-morpholinyl)-1-phenyl-1-propanol in the treatment of cancer, inflammation, and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of SK1 based on the structure of 3-(4-morpholinyl)-1-phenyl-1-propanol. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of 3-(4-morpholinyl)-1-phenyl-1-propanol and its potential toxicity in vivo.
Conclusion:
In conclusion, 3-(4-morpholinyl)-1-phenyl-1-propanol is a synthetic compound that has been widely used in scientific research to investigate the role of SK1 in various physiological and pathological processes. 3-(4-morpholinyl)-1-phenyl-1-propanol has several advantages for lab experiments, including its potent inhibitory activity against SK1, its ability to selectively target SK1 without affecting other enzymes, and its ability to suppress cancer cell growth and angiogenesis. However, further research is needed to understand the pharmacokinetics and pharmacodynamics of 3-(4-morpholinyl)-1-phenyl-1-propanol and its potential toxicity in vivo.
科学的研究の応用
3-(4-morpholinyl)-1-phenyl-1-propanol has been extensively used in scientific research to investigate the role of SK1 in various physiological and pathological processes. SK1 is involved in the regulation of cell proliferation, apoptosis, and migration, and its dysregulation has been implicated in the development of cancer, inflammation, and autoimmune diseases. 3-(4-morpholinyl)-1-phenyl-1-propanol has been shown to inhibit SK1 activity in vitro and in vivo, leading to the suppression of cancer cell growth, angiogenesis, and inflammation.
特性
IUPAC Name |
3-morpholin-4-yl-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5,13,15H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHICSGDXKJEROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333203 | |
| Record name | 3-morpholin-4-yl-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
4441-34-3 | |
| Record name | 3-morpholin-4-yl-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4059175.png)

![2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4059186.png)

![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4059193.png)

![4,4'-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4059203.png)
![N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4059208.png)
![[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol](/img/structure/B4059209.png)
![methyl 4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate hydrochloride](/img/structure/B4059214.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059224.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4059229.png)

![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4059241.png)